molecular formula C16H15ClN4O B3001871 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396558-97-6

1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B3001871
CAS No.: 1396558-97-6
M. Wt: 314.77
InChI Key: PXPZZQMZLYBRBI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a urea derivative featuring a pyrazolo[1,5-a]pyridine core substituted with a 4-chlorobenzyl group and a methylurea moiety. The pyrazolo[1,5-a]pyridine scaffold is a nitrogen-containing heterocycle known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-14-6-4-12(5-7-14)9-18-16(22)19-10-13-11-20-21-8-2-1-3-15(13)21/h1-8,11H,9-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPZZQMZLYBRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the reaction of 4-chlorobenzylamine with pyrazolo[1,5-a]pyridine-3-carboxylic acid or its derivatives under appropriate conditions. The reaction may proceed through the formation of an intermediate isocyanate, which then reacts with the amine to form the final urea product. Common reagents used in this synthesis include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl or pyrazolo[1,5-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with pyrazolo[1,5-a]pyridine derivatives. The resulting compound is characterized by its unique structure, which combines elements from both the benzyl and pyrazolo-pyridine moieties. The chemical formula for this compound is C15H14ClN5OC_{15}H_{14}ClN_5O.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antitumor Activity : Research has indicated that pyrazolo[1,5-a]pyridine derivatives can act as potent inhibitors of various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .
  • Antiviral Properties : Some derivatives of pyrazolo[1,5-a]pyridines have demonstrated activity against viruses such as HIV and HSV-1. This suggests that this compound may also possess antiviral properties worth investigating .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. Inhibitors of SCD are being explored for their potential in treating metabolic disorders and obesity .

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyridine derivatives in various applications:

StudyApplicationFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antiviral PropertiesShowed promising activity against HSV-1 in cell culture assays.
Enzyme InhibitionIdentified as a potent inhibitor of SCD activity, impacting lipid metabolism.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s urea group distinguishes it from most pyrazoloheterocycles in the literature, which typically feature amines, hydrazines, or trifluoromethyl substituents. For example:

  • MK86 (1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) contains a pyrimidinone ring instead of urea, with a 4-chlorophenyl group .
  • Pir-12-5c includes a 3-(1H-imidazol-1-yl)propylamine side chain, enhancing solubility and kinase-binding interactions .
  • 7-aryl-pyrazolo[1,5-a]pyrimidines (e.g., 13a–i) lack the chlorobenzyl group but incorporate aryl substituents linked to antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-chlorobenzyl group likely increases logP compared to analogs like Pir-12-5c (which has a polar imidazole side chain) .
  • Metabolic Stability : The absence of ester or lactone groups (cf. intermediates in ) may reduce susceptibility to hydrolysis.

Research Implications and Gaps

Synthetic Optimization: The low yield of MK86 (3%) highlights challenges in pyrazoloheterocycle synthesis; the target compound may require novel catalytic or purification methods .

Biological Screening : Prioritize assays for kinase inhibition (e.g., TRK, EGFR) and antimicrobial activity, given the efficacy of structural analogs .

Regioselectivity : emphasizes the role of α-dicarbonyl groups in directing cyclization; similar strategies could optimize the target compound’s synthesis .

Biological Activity

1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and safety.

  • IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
  • Molecular Formula : C16H15ClN4O
  • CAS Number : 1396558-97-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that this compound may function as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.

Proposed Mechanism:

  • Enzyme Inhibition : The compound may bind to the active site of target enzymes, preventing substrate binding.
  • Cell Cycle Regulation : It may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)36.12Induction of apoptosis
MCF-7 (Breast cancer)0.39Inhibition of proliferation
HCT116 (Colon cancer)0.07Significant cytotoxicity

These results indicate that this compound could serve as a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Study on A549 Cell Line :
    • Objective : Evaluate cytotoxic effects.
    • Findings : The compound induced significant apoptosis at concentrations as low as 36 µM.
    • : Suggests potential for lung cancer treatment.
  • MCF-7 Cell Line Study :
    • Objective : Assess proliferation inhibition.
    • Findings : Demonstrated an IC50 value of 0.39 µM, indicating potent activity against breast cancer cells.
    • : Highlights its potential role in breast cancer therapy.

Safety Profile

Initial toxicity assessments indicate that this compound exhibits a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models . Further pharmacokinetic studies are necessary to fully establish its safety and efficacy in clinical settings.

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